ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives . The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfonyl chlorides . Finally, the piperidine carboxylate ester is formed through esterification reactions involving piperidine and ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
Ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl] piperidine-4-carboxylic acid
- Sulfur-containing pyrazoles
- Pyrazoline derivatives
Uniqueness
Ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a piperidine carboxylate ester makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-4-20-13(17)11-6-5-7-16(8-11)21(18,19)12-9(2)14-15-10(12)3/h11H,4-8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYYSILFOKRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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